molecular formula C21H23N3O6S2 B1671569 gka-71 CAS No. 863504-35-2

gka-71

Cat. No.: B1671569
CAS No.: 863504-35-2
M. Wt: 477.6 g/mol
InChI Key: NXWJQVBBXSGVOG-ZDUSSCGKSA-N
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Description

gka-71 is a complex organic compound with a unique structure that includes a benzamide core, a thiadiazole ring, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of gka-71 typically involves multiple steps, including the formation of the benzamide core, the introduction of the thiadiazole ring, and the addition of various substituents. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

gka-71 can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where one substituent is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can introduce new functional groups.

Scientific Research Applications

gka-71 has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of gka-71 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamide derivatives and thiadiazole-containing molecules. Examples include:

  • 3-[(2S)-1-Methoxypropan-2-yl]oxy-5-(4-methoxyphenoxy)-N-(3-methyl-1,2,4-thiadiazol-5-yl)benzamide
  • 3-[(2S)-1-Methoxypropan-2-yl]oxy-5-(4-chlorophenoxy)-N-(3-methyl-1,2,4-thiadiazol-5-yl)benzamide

Uniqueness

The uniqueness of gka-71 lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

863504-35-2

Molecular Formula

C21H23N3O6S2

Molecular Weight

477.6 g/mol

IUPAC Name

3-[(2S)-1-methoxypropan-2-yl]oxy-5-(4-methylsulfonylphenoxy)-N-(3-methyl-1,2,4-thiadiazol-5-yl)benzamide

InChI

InChI=1S/C21H23N3O6S2/c1-13(12-28-3)29-17-9-15(20(25)23-21-22-14(2)24-31-21)10-18(11-17)30-16-5-7-19(8-6-16)32(4,26)27/h5-11,13H,12H2,1-4H3,(H,22,23,24,25)/t13-/m0/s1

InChI Key

NXWJQVBBXSGVOG-ZDUSSCGKSA-N

SMILES

CC1=NSC(=N1)NC(=O)C2=CC(=CC(=C2)OC(C)COC)OC3=CC=C(C=C3)S(=O)(=O)C

Isomeric SMILES

CC1=NSC(=N1)NC(=O)C2=CC(=CC(=C2)O[C@@H](C)COC)OC3=CC=C(C=C3)S(=O)(=O)C

Canonical SMILES

CC1=NSC(=N1)NC(=O)C2=CC(=CC(=C2)OC(C)COC)OC3=CC=C(C=C3)S(=O)(=O)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

3-(2-methoxy-1-methylethoxy)-5-(4-methylsulfonylphenoxy)-N-(3-methyl-1,2,4-thiadiazol-5-yl)benzamide
GKA 71
GKA-71
GKA71 cpd

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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